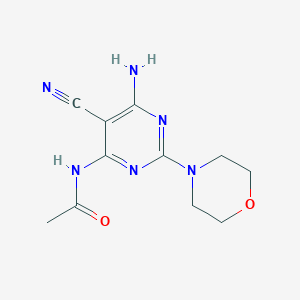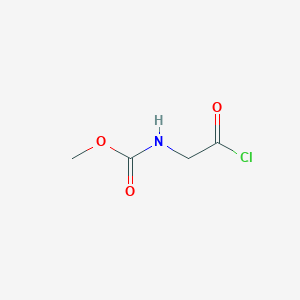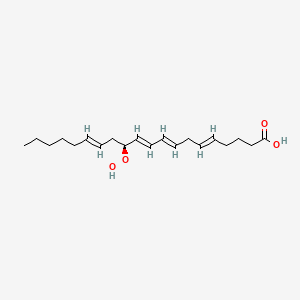
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12(S)-Hydroperoxyeicosatetraenoic acid, commonly known as 12(S)-HPETE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
12(S)-Hydroperoxyeicosatetraenoic acid is typically synthesized through the enzymatic oxidation of arachidonic acid by 12-lipoxygenase. This enzyme specifically introduces a hydroperoxide group at the 12th carbon of arachidonic acid, resulting in the formation of 12(S)-Hydroperoxyeicosatetraenoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using purified 12-lipoxygenase. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Chemical Reactions Analysis
Types of Reactions
12(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts or reagents depending on the desired substitution.
Major Products
12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE): Formed through the reduction of 12(S)-Hydroperoxyeicosatetraenoic acid.
Various substituted eicosanoids: Resulting from substitution reactions.
Scientific Research Applications
12(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
12(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation, immune response, and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors.
Comparison with Similar Compounds
Similar Compounds
- 5(S)-Hydroperoxyeicosatetraenoic acid (5(S)-HPETE)
- 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HPETE)
- Leukotrienes : Derived from 5(S)-Hydroperoxyeicosatetraenoic acid.
Uniqueness
12(S)-Hydroperoxyeicosatetraenoic acid is unique due to its specific position of the hydroperoxide group, which confers distinct biological activities compared to other hydroperoxyeicosatetraenoic acids. Its role in modulating specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7+,11-8+,13-10+,17-14+/t19-/m0/s1 |
InChI Key |
ZIOZYRSDNLNNNJ-XMWPZNECSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


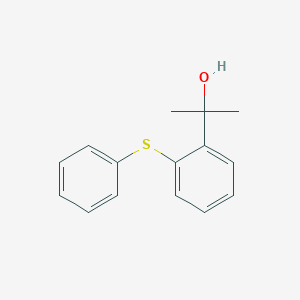
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
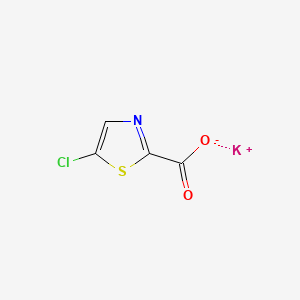
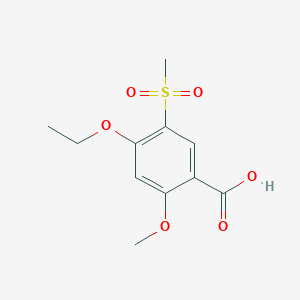
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)


